

characterization of 3-(Azepan-1-yl)propanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Azepan-1-yl)propanenitrile

Cat. No.: B1329373

[Get Quote](#)

Physicochemical and Structural Characterization

3-(Azepan-1-yl)propanenitrile (CAS No. 937-51-9) is an organic compound featuring a saturated seven-membered azepane ring linked to a propanenitrile chain. This structure combines the features of a tertiary amine and a nitrile, making it a potentially valuable building block in medicinal chemistry and materials science.

Chemical Structure

- IUPAC Name: **3-(Azepan-1-yl)propanenitrile**
- SMILES: N#CCCN1CCCCC1
- Chemical Formula: $C_9H_{16}N_2$

Quantitative Physicochemical Data

The known physicochemical properties of **3-(Azepan-1-yl)propanenitrile** are summarized in the table below. This data is primarily sourced from chemical supplier databases, as dedicated peer-reviewed studies on its properties are scarce.

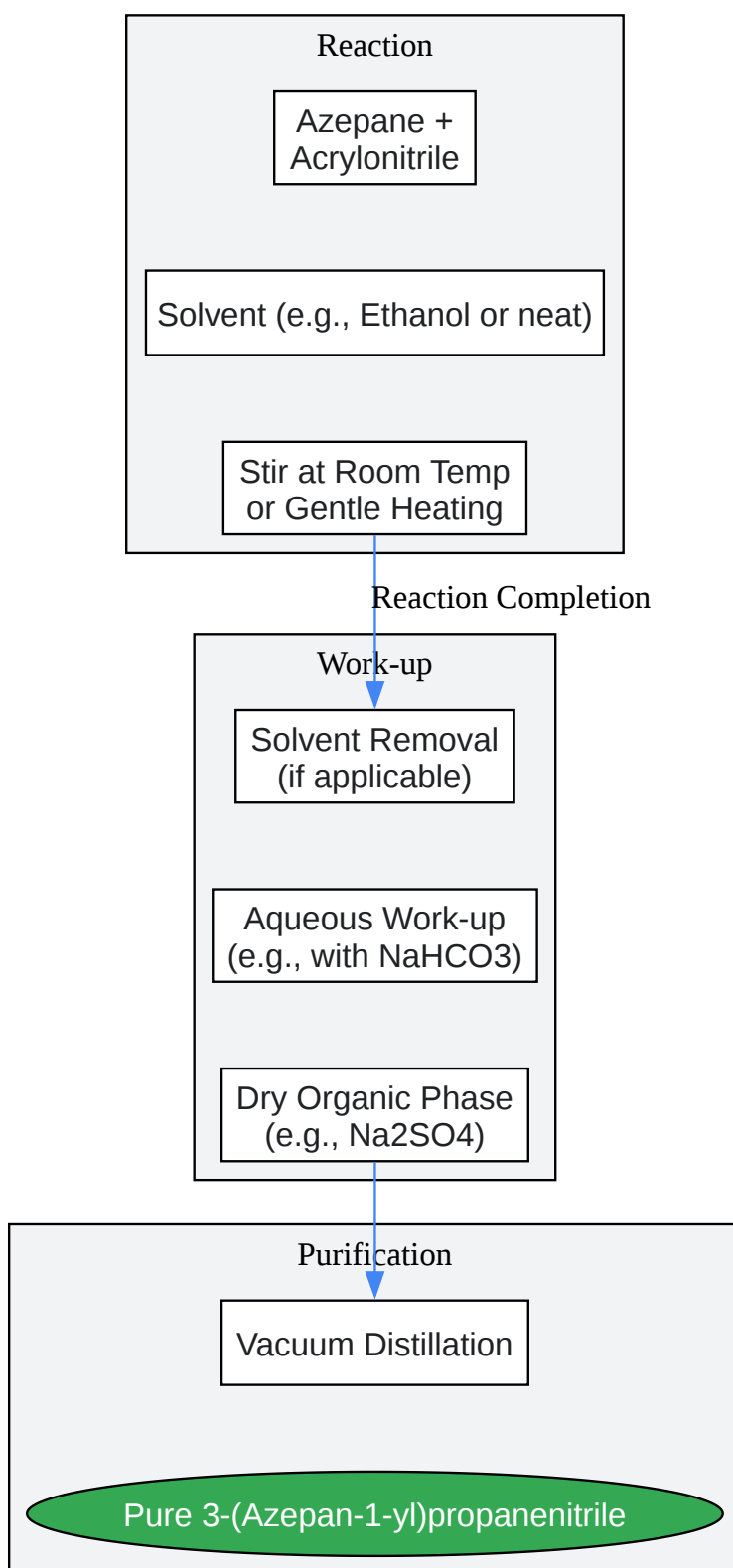
Property	Value	Source
CAS Number	937-51-9	[1] [2] [3]
Molecular Weight	152.24 g/mol	[3]
Molecular Formula	C ₉ H ₁₆ N ₂	[3]
Boiling Point	266.7 °C at 760 mmHg	[1]
Density	0.935 g/cm ³	[1]
Flash Point	108.2 °C	[1]
Refractive Index	1.466	[1]
Melting Point	Data not available	
Solubility	Data not available	

Synthesis and Experimental Protocols

The synthesis of **3-(Azepan-1-yl)propanenitrile** is most plausibly achieved via aza-Michael addition of azepane to acrylonitrile. This reaction is a well-established method for the formation of β -aminonitriles.

Proposed Synthetic Workflow

The overall workflow for the synthesis and purification of **3-(Azepan-1-yl)propanenitrile** is depicted below.



[Click to download full resolution via product page](#)

A plausible workflow for the synthesis of **3-(Azepan-1-yl)propanenitrile**.

Detailed Experimental Protocol: Synthesis via Michael Addition

This protocol describes a representative procedure for the synthesis of **3-(Azepan-1-yl)propanenitrile**. Note: This is a generalized protocol and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials and Reagents:

- Azepane (Hexamethyleneimine)
- Acrylonitrile (stabilized)
- Ethanol (optional, as solvent)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Standard laboratory glassware (round-bottom flask, condenser, addition funnel)
- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add azepane (e.g., 0.10 mol). If a solvent is used, dissolve the azepane in ethanol (e.g., 50 mL). Cool the flask in an ice-water bath.
- **Addition of Acrylonitrile:** Charge the addition funnel with acrylonitrile (e.g., 0.10 to 0.11 mol). Add the acrylonitrile dropwise to the stirred azepane solution over a period of 30-60 minutes, maintaining the internal temperature below 20 °C. Caution: The reaction is exothermic. Acrylonitrile is toxic and volatile.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 12-24 hours. The reaction progress can be

monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

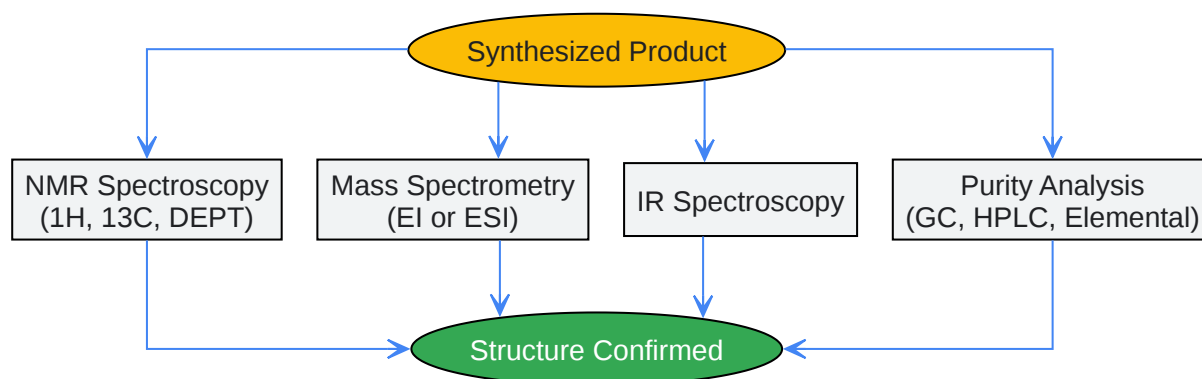
- Work-up:
 - If the reaction was run neat (without solvent), dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate (100 mL).
 - Wash the organic solution with saturated aqueous NaHCO_3 solution (2 x 50 mL) to remove any acidic impurities.
 - Wash the organic layer with brine (1 x 50 mL).
 - Dry the organic phase over anhydrous Na_2SO_4 or MgSO_4 .
- Purification:
 - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
 - Purify the resulting crude oil by vacuum distillation to obtain **3-(Azepan-1-yl)propanenitrile** as a colorless to pale yellow liquid.

Spectroscopic and Analytical Characterization

As of the date of this document, experimental spectroscopic data for **3-(Azepan-1-yl)propanenitrile** is not publicly available. The following sections describe the expected spectroscopic characteristics based on the compound's structure.

Logical Characterization Workflow

A logical workflow for the structural confirmation of the synthesized product is outlined below.



[Click to download full resolution via product page](#)

Logical workflow for the characterization of a synthesized compound.

Expected Spectroscopic Data

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the three methylene groups of the propanenitrile chain and the three distinct methylene groups of the azepane ring.
 - A triplet around 2.5-2.8 ppm for the two protons adjacent to the nitrile group ($-\text{CH}_2\text{-CN}$).
 - A triplet around 2.7-3.0 ppm for the two protons adjacent to the nitrogen atom ($-\text{N-CH}_2-$).
 - Multiplets for the protons on the azepane ring, likely in the range of 1.5-1.8 ppm and 2.6-2.9 ppm.
- ^{13}C NMR: The carbon NMR spectrum should display 7 unique signals (assuming fast ring inversion for the azepane moiety at room temperature).
 - A signal for the nitrile carbon ($\text{C}\equiv\text{N}$) around 118-122 ppm.
 - Signals for the azepane ring carbons attached to nitrogen around 50-60 ppm.
 - Signals for the other aliphatic carbons between 15-50 ppm.
- Infrared (IR) Spectroscopy:

- A characteristic sharp, medium-intensity peak for the nitrile ($\text{C}\equiv\text{N}$) stretch around 2240-2260 cm^{-1} .
- C-H stretching vibrations for the aliphatic groups just below 3000 cm^{-1} .
- C-N stretching vibrations around 1000-1250 cm^{-1} .
- Mass Spectrometry (MS):
 - The electron ionization (EI) mass spectrum should show a molecular ion (M^+) peak at $m/z = 152$.
 - Common fragmentation patterns would likely involve the loss of the cyanoethyl group or fragmentation of the azepane ring. A prominent peak might be observed at $m/z = 98$, corresponding to the azepanylmethyl cation.

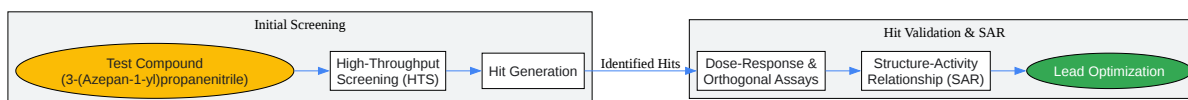
Biological Activity and Toxicological Profile (Speculative)

There is no published research on the biological activity or toxicology of **3-(Azepan-1-yl)propanenitrile**. However, its structural components suggest potential areas for investigation and necessary safety precautions.

Potential for Biological Activity

The azepane ring is a recognized pharmacophore present in numerous biologically active compounds. Its conformational flexibility can be advantageous for binding to biological targets. The nitrile group is a versatile functional group in drug design; it can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Given these features, the compound could be a candidate for screening in various assays, particularly those related to CNS disorders or enzyme inhibition.

Proposed Workflow for Biological Evaluation



[Click to download full resolution via product page](#)

A general workflow for the investigation of biological potential.

Safety and Handling

A specific Safety Data Sheet (SDS) for **3-(Azepan-1-yl)propanenitrile** is not readily available from major public databases. General precautions for handling aliphatic nitriles and tertiary amines should be followed:

- Toxicity: Handle with care. Many organic nitriles are toxic and can be absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.
- Engineering Controls: Use in a well-ventilated chemical fume hood to minimize inhalation exposure.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles.
 - Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.
 - Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.
- First Aid (General Recommendations):
 - Inhalation: Move to fresh air.
 - Skin Contact: Immediately wash with soap and plenty of water.

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek medical attention.

Conclusion

3-(Azepan-1-yl)propanenitrile is a chemical compound for which basic physicochemical properties and a plausible synthetic route are known. However, it remains largely uncharacterized in the scientific literature, with a notable absence of experimental spectroscopic, biological, and toxicological data. This guide provides a foundational understanding based on available information and established chemical principles. Further research, including its synthesis, purification, comprehensive characterization, and biological screening, is necessary to unlock its potential as a tool for drug discovery and other applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(azepan-1-yl)propanenitrile 937-51-9, Purity 96%_lbookbio [molbase.com]
- 2. eontrading.uk [eontrading.uk]
- 3. 937-51-9|3-(Azepan-1-yl)propanenitrile|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [characterization of 3-(Azepan-1-yl)propanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329373#characterization-of-3-azepan-1-yl-propanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com